molecular formula C21H23N3O3S B12480057 N,N-diethyl-4-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzamide

N,N-diethyl-4-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzamide

Cat. No.: B12480057
M. Wt: 397.5 g/mol
InChI Key: BNLQQXLHTBKZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIETHYL-4-[3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-[3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzothiazole is then coupled with a suitable propanamide derivative through amide bond formation, often facilitated by coupling reagents such as carbodiimides or uronium salts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-[3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-DIETHYL-4-[3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-DIETHYL-4-[3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity, while the benzamide group can interact with receptors or other proteins, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-DIETHYL-3-METHYLBENZAMIDE: Known for its use as an insect repellent.

    N,N-DIETHYL-4-METHYLBENZAMIDE: Similar structure but lacks the benzothiazole moiety.

    N,N-DIETHYL-4-[3-(2-OXO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]BENZAMIDE: Contains a benzoxazole instead of a benzothiazole.

Uniqueness

N,N-DIETHYL-4-[3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]BENZAMIDE is unique due to the presence of both the benzothiazole and benzamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N,N-diethyl-4-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]benzamide

InChI

InChI=1S/C21H23N3O3S/c1-3-23(4-2)20(26)15-9-11-16(12-10-15)22-19(25)13-14-24-17-7-5-6-8-18(17)28-21(24)27/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)

InChI Key

BNLQQXLHTBKZHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.